molecular formula C24H18BrFO4 B11623034 Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11623034
M. Wt: 469.3 g/mol
InChI Key: HJUCAIRHVLJUFN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C24H18BrFO4

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrFO4/c1-2-28-24(27)22-18-12-21(29-14-15-7-6-10-17(26)11-15)19(25)13-20(18)30-23(22)16-8-4-3-5-9-16/h3-13H,2,14H2,1H3

InChI Key

HJUCAIRHVLJUFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)F)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:

    Etherification: The attachment of the 3-fluorobenzyl group via an ether linkage.

    Esterification: The formation of the carboxylate ester group.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural complexity and biological activity.

    Chemical Biology: Used as a probe to study biological pathways and interactions.

    Material Science:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

Fluorophenylmethoxy Isomers

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₁₉H₁₆BrFO₄
  • Molecular Weight : 407.23 g/mol
  • Key Differences : 2-Fluorophenyl substitution and methyl group at position 2 reduce molecular weight and steric bulk compared to the target compound. The 2-fluoro isomer may exhibit altered electronic effects due to fluorine’s ortho positioning .
Non-Fluorinated Benzyloxy Groups

Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₂₅H₂₁BrO₄
  • Molecular Weight : 465.34 g/mol
  • Key Differences : Replacement of 3-fluorophenyl with 4-methylbenzyl increases hydrophobicity (predicted XLogP3 ≈ 7.0) and may improve membrane permeability .
Functionalized Alkoxy Chains

Ethyl 6-bromo-5-(carbamoylmethoxy)-2-phenyl-1-benzofuran-3-carboxylate Molecular Formula: C₁₉H₁₆BrNO₅ Molecular Weight: 426.24 g/mol Key Differences: The carbamoylmethoxy group introduces hydrogen-bonding capacity (TPSA ≈ 85 Ų), enhancing solubility but reducing lipophilicity (XLogP3 ≈ 4.0) .

Substituent Variations at Position 2

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₁₉H₁₆BrFO₄
  • Molecular Weight : 407.23 g/mol
  • Key Differences : Replacement of the phenyl group with methyl at position 2 significantly reduces molecular weight and steric bulk, which may enhance target selectivity in enzyme-binding pockets .

Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₁₈H₁₄BrFO₄
  • Molecular Weight : 393.21 g/mol
  • Key Differences : Methyl ester substitution decreases metabolic stability compared to ethyl esters, as ethyl groups are less prone to hydrolysis .

Halogen and Heteroatom Modifications

Ethyl 5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

  • Molecular Formula : C₂₄H₁₈BrO₄
  • Molecular Weight : 466.3 g/mol
  • Key Differences : Bromine at the benzyloxy position (vs. fluorine) increases molecular weight and may enhance halogen-bonding interactions in biological systems .

Comparative Data Table

Compound Name (Position 5 Substituent) Position 2 Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound (3-fluorophenylmethoxy) Phenyl C₂₄H₁₈BrFO₄ 469.3 6.5 High lipophilicity, moderate TPSA
2-Fluorophenylmethoxy Methyl C₁₉H₁₆BrFO₄ 407.23 ~6.0 Reduced steric bulk
4-Methylbenzyloxy Phenyl C₂₅H₂₁BrO₄ 465.34 ~7.0 Increased hydrophobicity
Carbamoylmethoxy Phenyl C₁₉H₁₆BrNO₅ 426.24 ~4.0 Enhanced solubility
4-Ethoxy-4-oxo-2-butenyloxy Methyl C₁₈H₁₉BrO₆ 411.24 ~3.5 Flexible chain, higher polarity

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-fluorophenylmethoxy group in the target compound balances lipophilicity and electronic effects, making it a candidate for kinase or protease inhibition. Analogs with carbamoyl or polar chains (e.g., ) may favor aqueous environments, while halogen-rich variants () could exhibit enhanced bioactivity but higher toxicity.
  • Metabolic Stability : Ethyl esters (target compound) generally offer better metabolic resistance than methyl esters ().
  • Biological Targets : Benzofuran derivatives are explored in anticancer and anti-inflammatory research; substituent choice (e.g., bromine for electrophilic interactions, fluorine for metabolic blocking) tailors specificity .

Biological Activity

Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a benzofuran core with various substituents that may influence its biological activity. The presence of the bromine atom and the methoxy group are particularly notable, as these functional groups can enhance interaction with biological targets.

Research indicates that benzofuran derivatives, including this compound, often exhibit their biological effects through multiple mechanisms:

  • Antitumor Activity : Many benzofuran derivatives have been shown to inhibit cancer cell proliferation. The ester group at the C-2 position is crucial for cytotoxic activity, as evidenced by structure-activity relationship studies .
  • Antioxidant Properties : Compounds with a benzofuran structure are known to possess significant antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer effects .

Anticancer Effects

Numerous studies have documented the anticancer properties of benzofuran derivatives. For instance:

  • In Vitro Studies : this compound was tested against various cancer cell lines. Preliminary results suggest it exhibits significant cytotoxicity, with IC50 values comparable to other known anticancer agents.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Other Biological Activities

Beyond its anticancer potential, this compound may also exhibit:

  • Antibacterial and Antifungal Properties : Some benzofuran derivatives have shown broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that certain benzofurans can inhibit inflammatory pathways, which may be beneficial in conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of related benzofuran compounds:

StudyCompound TestedCell LineIC50 Value (µM)Activity
Benzofuran Derivative AA2780 (Ovarian)12Antitumor
Benzofuran Derivative BMCF-7 (Breast)11Antitumor
Benzofuran Derivative CHCT15 (Colon)2.37Antitumor

These findings underline the potential of benzofuran derivatives as therapeutic agents.

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